
2H-2-Ethyl Candesartan
Übersicht
Beschreibung
2H-2-Ethyl Candesartan is a derivative of candesartan, a well-known angiotensin II receptor antagonist. This compound is primarily used in the treatment of hypertension and heart failure. It functions by blocking the effects of angiotensin II, a hormone that causes blood vessels to constrict, thereby lowering blood pressure and improving blood flow.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-2-Ethyl Candesartan involves several steps, starting from the preparation of the biphenyl tetrazole intermediate. This intermediate is then coupled with a benzimidazole derivative to form the final product. The reaction conditions typically involve the use of organic solvents such as chloroform and methanol, and the reactions are carried out under controlled temperatures to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and compliance with regulatory standards. The final product is usually obtained as a white to off-white solid, which is then purified and packaged for pharmaceutical use .
Analyse Chemischer Reaktionen
Types of Reactions: 2H-2-Ethyl Candesartan undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Target and Mode of Action
The primary target of 2H-2-Ethyl Candesartan is the AT1 receptor. By binding to this receptor, it inhibits the vasoconstrictive effects of angiotensin II, which plays a crucial role in regulating blood pressure and fluid balance through the renin-angiotensin-aldosterone system (RAAS) . The conversion to candesartan allows for effective modulation of cardiovascular function.
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Rapidly hydrolyzed to candesartan after oral administration.
- Distribution : High bioavailability and significant volume of distribution.
- Metabolism : Long half-life allowing for once-daily dosing.
Table 1: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | ~40% |
Peak Plasma Concentration | 3-4 hours post-dose |
Half-life | 5-9 hours |
Volume of Distribution | 0.1 - 0.2 L/kg |
Applications in Scientific Research
This compound has diverse applications across various fields:
Chemistry
- Analytical Chemistry : Used as a reference standard for developing new analytical methods.
Biology
- Cellular Pathways : Studied for its effects on cellular signaling pathways and receptor interactions.
Medicine
- Therapeutic Research : Extensively researched for treating hypertension, heart failure, and diabetic nephropathy.
Industry
- Pharmaceutical Production : Employed in the pharmaceutical industry for creating antihypertensive medications.
Clinical Efficacy and Case Studies
Clinical studies have established the efficacy of this compound in managing hypertension. For instance, a meta-analysis demonstrated that doses ranging from 4 mg to 16 mg significantly reduced sitting diastolic blood pressure compared to placebo and other antihypertensives like losartan .
Case Study Insights
- Hypertension Management : Patients treated with this compound showed significant improvements in blood pressure control over extended periods.
- Heart Failure Treatment : The compound has been effective in reducing hospitalizations related to heart failure exacerbations.
Safety Profile and Adverse Effects
The safety profile of this compound is generally favorable. Common adverse effects include dizziness, headache, and hypotension. Serious adverse effects are rare but may include renal impairment, particularly in susceptible individuals .
Wirkmechanismus
2H-2-Ethyl Candesartan exerts its effects by selectively blocking the binding of angiotensin II to the angiotensin II type 1 receptor (AT1) in various tissues, including vascular smooth muscle and the adrenal glands. This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure .
Vergleich Mit ähnlichen Verbindungen
Losartan: Another angiotensin II receptor antagonist used to treat hypertension.
Valsartan: Similar to candesartan, it is used to treat hypertension and heart failure.
Irbesartan: Used to treat hypertension and diabetic nephropathy.
Uniqueness: 2H-2-Ethyl Candesartan is unique in its high binding affinity and prolonged activity at the angiotensin II type 1 receptor, which allows for effective blood pressure control with once-daily dosing. Additionally, it has a favorable safety profile with fewer side effects compared to other angiotensin II receptor antagonists .
Biologische Aktivität
2H-2-Ethyl Candesartan Cilexetil is a prodrug of candesartan, classified as an angiotensin II receptor antagonist. This compound is primarily utilized in the management of hypertension and certain heart failure conditions. Upon administration, it is converted into its active form, candesartan, through hydrolysis during gastrointestinal absorption. The primary mechanism involves blocking the angiotensin II type 1 receptor (AT1), which leads to vasodilation and decreased blood pressure.
- Target : The angiotensin II type 1 receptor (AT1).
- Action : Inhibition of angiotensin II effects, leading to reduced vasoconstriction and lower blood pressure.
- Biochemical Pathways : Primarily affects the renin-angiotensin-aldosterone system (RAAS).
Pharmacokinetics
- Absorption : Rapid conversion to candesartan upon gastrointestinal absorption.
- Half-life : Approximately 5 to 9 hours for candesartan.
- Metabolism : Minimal hepatic metabolism; primarily excreted unchanged in urine.
Antihypertensive Effects
Research indicates that this compound exhibits significant antihypertensive activity. Its effectiveness has been demonstrated in various clinical studies:
- A study involving patients with essential hypertension showed that administration of candesartan led to a significant reduction in systolic and diastolic blood pressure compared to placebo groups.
Combination Therapy
The compound has also been evaluated in combination therapies. For instance, studies have shown that combining candesartan with hydrochlorothiazide results in enhanced antihypertensive efficacy and improved cardiovascular outcomes. This combination was associated with a significantly lower rate of cardiovascular events compared to monotherapy .
Case Studies
-
Case Study on Hypertension Management :
- Objective : Evaluate the effectiveness of candesartan in patients with resistant hypertension.
- Results : Patients receiving a combination of candesartan and a diuretic exhibited improved blood pressure control compared to those on diuretics alone.
- Study on Cardiovascular Outcomes :
Interaction with RAAS
This compound Cilexetil competes with angiotensin II for binding to the AT1 receptor, effectively inhibiting its action. This antagonism leads to:
- Decreased secretion of aldosterone.
- Reduced renal sodium reabsorption.
- Increased renal blood flow.
Cellular Effects
The compound's cellular effects include:
- Vasodilation due to smooth muscle relaxation.
- Decreased sympathetic nervous system activity.
Table of Key Research Findings
Eigenschaften
IUPAC Name |
2-ethoxy-3-[[4-[2-(2-ethyltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O3/c1-3-32-29-24(28-30-32)20-9-6-5-8-19(20)18-14-12-17(13-15-18)16-31-23-21(25(33)34)10-7-11-22(23)27-26(31)35-4-2/h5-15H,3-4,16H2,1-2H3,(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOKUACFEHSBTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70737917 | |
Record name | 2-Ethoxy-1-{[2'-(2-ethyl-2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70737917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246819-02-2 | |
Record name | 2-Ethoxy-1-{[2'-(2-ethyl-2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70737917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.